molecular formula C14H8N4O2S B2811562 N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-06-4

N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2811562
CAS No.: 851944-06-4
M. Wt: 296.3
InChI Key: BNPGGDGMYZNDRU-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a sophisticated bicyclic heterocyclic compound designed for advanced pharmacological and chemical biology research. This molecule features a thiazolo[3,2-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and high potential for interaction with various enzymatic targets . The specific incorporation of the 5-oxo group and the N-(2-cyanophenyl)carboxamide side chain is strategically intended to fine-tune the compound's electronic properties, lipophilicity, and binding affinity, which are critical parameters for membrane transport and effective target engagement . Compounds based on the thiazolo[3,2-a]pyrimidine framework have been identified as key structures in the investigation of novel therapeutic agents. Research into analogous structures has revealed significant potential in modulating central nervous system (CNS) targets, with some thiazolopyrimidinones being explored specifically as modulators of NMDA receptor activity . This suggests that this compound class may offer promising avenues for neuropharmacological research. Furthermore, the thiazole moiety is a well-established pharmacophore with demonstrated relevance in developing agents against resistant pathogens . The molecular architecture of this compound makes it a valuable candidate for researchers screening for new bioactive molecules, particularly in oncology, infectious diseases, and neuroscience. It is an essential tool for scientists employing structure-activity relationship (SAR) studies to develop next-generation small-molecule inhibitors or probes for deciphering complex biological pathways. This product is intended for research applications in a controlled laboratory environment only.

Properties

IUPAC Name

N-(2-cyanophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O2S/c15-7-9-3-1-2-4-11(9)17-12(19)10-8-16-14-18(13(10)20)5-6-21-14/h1-6,8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPGGDGMYZNDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the following steps:

    Formation of the Thiazolo[3,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting from 2-aminothiazole and a suitable β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with 2-cyanophenylamine.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents such as thionyl chloride followed by reaction with ammonia or an amine.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for higher yields and purity. This could involve:

    Continuous Flow Chemistry: To ensure consistent reaction conditions and scalability.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield carboxylic acids or ketones.

    Reduction: Can produce amines or alcohols.

    Substitution: Can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for developing new drugs. Its ability to interact with various biological targets makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-cyanophenyl substituent likely offers superior binding affinity compared to furan-2-ylmethyl (Compound 21) due to stronger dipole interactions with target proteins . Methoxy groups (e.g., in N-(4-methoxyphenethyl) analogs) increase lipophilicity, which may enhance bioavailability but reduce water solubility .
Physicochemical and Crystallographic Properties
  • Melting Points and Stability: Analog 3c (a sulfonic acid derivative) exhibits a decomposition point of 244.5–249.8°C, suggesting high thermal stability, likely due to strong intermolecular hydrogen bonds involving the sulfonic acid group . The target compound’s 2-cyanophenyl group may similarly promote stability via C≡N···H interactions in crystal lattices .
  • Hydrogen-Bonding Patterns: In ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, C—H···O bonds form chains along the c-axis, a feature likely shared by the target compound due to its carboxamide and cyano functionalities .
  • Synthetic Methods : Many analogs (e.g., Compound 21, Di-S54) are synthesized via refluxing acetic acid/acetic anhydride mixtures with sodium acetate, a method that may apply to the target compound .
Industrial and Pharmacological Relevance
  • Industrial Availability: N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is marketed as an industrial-grade compound (99% purity), indicating scalable synthesis routes .
  • Therapeutic Potential: Analogs with β1i/β5i inhibition (e.g., Compound 21: 19–23% activity) suggest immunoproteasome-targeting applications for inflammatory or autoimmune diseases . The target compound’s inferred higher activity could position it as a lead candidate.

Biological Activity

N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound exhibits a variety of biological activities, particularly in the fields of oncology and anti-inflammatory research. Below is a detailed examination of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused to a pyrimidine structure , characterized by the presence of a cyanophenyl group and a carboxamide functional group . These structural elements contribute to its potential pharmacological properties.

Property Value
Molecular FormulaC13H8N4O2S
Molecular Weight288.29 g/mol
CAS NumberNot specified

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Three-component condensation reactions involving ethyl acetoacetate, 1,3-thiazol-2-amine, and an aromatic aldehyde.
  • Oxidation and reduction reactions to modify functional groups for enhanced biological activity.

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has been identified as an inhibitor of CDK4 and CDK6, leading to cell cycle arrest at the G0/G1 phase in cancer cell lines such as IMR5 and BE2C .
  • Selectivity Against Cancer Cell Lines : In vitro studies demonstrated broad-spectrum anticancer activity with selectivity ratios ranging from 0.7 to 39 across nine different cancerous subpanels .
  • Mechanism of Action : The compound induces apoptosis through intrinsic and extrinsic signaling pathways, significantly increasing caspase-3 activity in treated cells .

Anti-inflammatory Properties

Research indicates that thiazolopyrimidine derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation. The presence of the cyanophenyl group may enhance these effects due to its electron-withdrawing nature, which can stabilize reactive intermediates during inflammatory responses.

Case Studies

  • Cell Line Studies : In studies involving various cancer cell lines (e.g., melanoma, leukemia), this compound demonstrated significant cytotoxicity with IC50 values ranging from 3.04 µM to 4.14 µM against non-small cell lung and renal cancer cells .
  • Comparative Analysis with Other Derivatives : When compared with other thiazolopyrimidine derivatives, this compound exhibited superior activity against solid tumors, suggesting that modifications in substituents can lead to enhanced biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 2-cyanoaniline and a thiazolopyrimidine precursor (e.g., 5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylic acid).

  • Step 2 : Perform condensation under reflux in polar aprotic solvents (e.g., DMF or acetic acid) with coupling agents like EDCI/HOBt or carbodiimides .

  • Step 3 : Monitor reaction progress via TLC or HPLC. Optimize temperature (80–120°C) and catalyst (e.g., NaOAc) to enhance yield .

  • Critical Factors : Solvent polarity, anhydrous conditions, and stoichiometric ratios influence purity (>95% by HPLC) .

    • Example Protocol :
StepReagents/ConditionsYieldPurity
12-cyanoaniline + thiazolopyrimidine precursor in DMF, 100°C, 12h65%92%
2Purification via column chromatography (EtOAc/hexane)58%98%

Q. Which analytical techniques are essential for characterizing this compound?

  • Spectroscopy :

  • NMR (¹H, ¹³C, DEPT) to confirm regiochemistry and substituent positions .
  • FT-IR to validate carbonyl (C=O, ~1680 cm⁻¹) and cyano (C≡N, ~2220 cm⁻¹) groups .
    • Chromatography :
  • HPLC (C18 column, MeCN/H2O gradient) to assess purity (>98%) .
    • Mass Spectrometry :
  • HRMS (ESI+) for exact mass confirmation (e.g., [M+H]⁺ = calculated for C₁₄H₉N₄O₂S: 313.0354) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Antimicrobial Screening :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
    • Anticancer Screening :
  • MTT Assay : Evaluate cytotoxicity against HepG2 (liver carcinoma) or MCF-7 (breast cancer) cell lines (IC₅₀ values <50 µM indicate promise) .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity while maintaining solubility?

  • SAR Strategy :

  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to improve target binding .
  • Add hydrophilic substituents (e.g., -OH, -NH₂) to the thiazolopyrimidine core to enhance aqueous solubility .
    • Experimental Validation :
  • Synthesize derivatives and compare logP (via shake-flask method) and IC₅₀ values. For example:
DerivativeSubstituentlogPIC₅₀ (HepG2)
Parent-CN3.130 µM
Derivative A-NO₂2.822 µM
Derivative B-OH1.935 µM

Q. What computational approaches predict binding mechanisms with biological targets?

  • Molecular Docking :

  • Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). The cyanophenyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with Thr766 .
    • MD Simulations :
  • Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

Q. How should researchers address contradictory data in biological activity studies?

  • Root Cause Analysis :

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Compound Stability : Verify integrity via LC-MS after prolonged storage (e.g., degradation >5% invalidates data) .
    • Validation Steps :
  • Reproduce assays in triplicate across independent labs.
  • Use orthogonal assays (e.g., apoptosis via flow cytometry vs. cytotoxicity via MTT) .

Q. What strategies optimize bioavailability for in vivo studies?

  • Formulation :

  • Use nanoemulsions or cyclodextrin complexes to improve solubility (e.g., 2-hydroxypropyl-β-cyclodextrin increases solubility 10-fold) .
    • Prodrug Design :
  • Mask the carboxamide as an ester prodrug (hydrolyzed in vivo by esterases) .

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